![molecular formula C11H12ClNO3 B1349489 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid CAS No. 196934-77-7](/img/structure/B1349489.png)

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid

Description

Properties

IUPAC Name |

4-(3-chloro-2-methylanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-7-8(12)3-2-4-9(7)13-10(14)5-6-11(15)16/h2-4H,5-6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLCMKFQSMILAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40355142 | |

| Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196934-77-7 | |

| Record name | 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40355142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid

This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid. The content is structured to provide not only a step-by-step protocol but also the underlying chemical principles and critical considerations for researchers, scientists, and professionals in drug development.

Introduction: Significance of the Target Molecule

This compound, also known as N-(3-Chloro-2-methylphenyl)succinamic acid, is a molecule of interest in medicinal chemistry and materials science. Its structure, featuring a substituted aniline linked to a succinic acid moiety, provides a versatile scaffold for the development of novel compounds with potential biological activities. The presence of both a carboxylic acid and an amide group allows for further chemical modifications, making it a valuable intermediate in synthetic organic chemistry.

Retrosynthetic Analysis and Pathway Selection

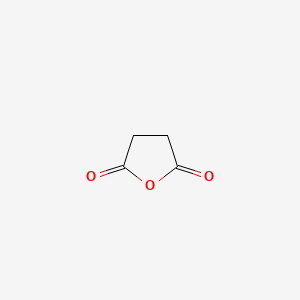

The most direct and efficient synthesis of the target molecule involves the formation of an amide bond between 3-chloro-2-methylaniline and succinic anhydride. This approach is favored due to the high reactivity of the anhydride with the amine, which typically proceeds under mild conditions with high yields.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed synthesis of the target molecule.

Core Synthesis Protocol

This section details the step-by-step experimental procedure for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound [1][2]

Materials and Reagents:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |

| 3-Chloro-2-methylaniline | 87-60-5 | 141.60 | 0.01 mole (1.42 g) |

| Succinic anhydride | 108-30-5 | 100.07 | 0.01 mole (1.00 g) |

| Toluene | 108-88-3 | 92.14 | 45 mL |

| Dilute Hydrochloric Acid | 7647-01-0 | - | As needed |

| Water (distilled or deionized) | 7732-18-5 | 18.02 | As needed |

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 0.01 mole of succinic anhydride in 25 mL of toluene.

-

Addition of Amine: In a separate beaker, dissolve 0.01 mole of 3-chloro-2-methylaniline in 20 mL of toluene. Add this solution dropwise to the stirred solution of succinic anhydride at room temperature.

-

Reaction: Stir the resulting mixture for approximately one hour at room temperature. After this period, allow the mixture to stand for an additional hour to ensure the completion of the reaction.

-

Work-up:

-

To remove any unreacted 3-chloro-2-methylaniline, treat the reaction mixture with dilute hydrochloric acid.

-

Filter the resulting precipitate under suction.

-

Wash the collected solid thoroughly with water to remove any unreacted succinic anhydride and succinic acid that may have formed.

-

-

Drying: Dry the final product, this compound, in a desiccator or a vacuum oven at a moderate temperature.

Diagram of the Experimental Workflow

Caption: Step-by-step experimental workflow.

Mechanistic Insights and Rationale

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the 3-chloro-2-methylaniline acts as a nucleophile, attacking one of the carbonyl carbons of the succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer and collapse of the intermediate result in the formation of the amide bond and a carboxylic acid group, yielding the final product.

The choice of toluene as a solvent is based on its ability to dissolve both reactants and its relatively inert nature under the reaction conditions. The reaction is typically carried out at room temperature as it is generally exothermic and proceeds readily without the need for heating.[3] The acidic work-up is a crucial step to protonate any unreacted amine, rendering it soluble in the aqueous phase and allowing for its easy removal from the solid product. The final water wash is essential to remove any water-soluble impurities.

Characterization and Purity Assessment

The synthesized this compound can be characterized using various spectroscopic and analytical techniques to confirm its structure and assess its purity.

Key Analytical Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of the protons and carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretches of the amide and the O-H and C=O stretches of the carboxylic acid.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

-

Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

-

Elemental Analysis: Determines the percentage composition of elements (C, H, N, Cl, O) in the compound, which should correspond to the calculated values for the expected molecular formula (C₁₁H₁₂ClNO₃).[1]

Safety and Handling Considerations

-

3-Chloro-2-methylaniline: This compound is toxic and an irritant. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

-

Succinic anhydride: It is a corrosive substance and can cause severe skin and eye irritation. Handle with care and avoid inhalation of dust.

-

Toluene: This is a flammable liquid and is harmful if inhaled or absorbed through the skin. Use in a fume hood and away from ignition sources.

-

Hydrochloric Acid: A corrosive acid. Handle with appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experimental work.

Conclusion

The synthesis of this compound via the reaction of 3-chloro-2-methylaniline and succinic anhydride is a straightforward and efficient method. This guide has provided a detailed protocol, mechanistic insights, and essential considerations for the successful synthesis, purification, and characterization of this valuable chemical intermediate. Adherence to the described procedures and safety precautions is paramount for achieving high yields of a pure product.

References

-

Gowda, B. T., Foro, S., & Chaithanya, U. (2012). N-(3-Chloro-2-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1869. [Link]

-

Chaithanya, U., Gowda, B. T., & Foro, S. (2012). N-(3-chloro-4-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o408. [Link]

-

ResearchGate. (2014). What is the best method for amidation of succinic anhydride or phethalic anhydried with Nitrogen?. [Link]

Sources

Spectroscopic Characterization of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the anticipated spectroscopic characteristics of the compound 4-[(3-chloro-2-methylphenyl)amino]-4-oxobutanoic acid (CAS No: 196934-77-7). In the absence of published experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict the spectral features of this molecule. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust theoretical framework for the structural elucidation of this and structurally related N-aryl succinamic acids.

Introduction

This compound is a small molecule featuring a substituted aniline moiety linked to a butanoic acid backbone via an amide bond. The precise characterization of such molecules is paramount in medicinal chemistry and materials science, where structure dictates function. Spectroscopic techniques are the cornerstone of this characterization, providing detailed insights into the molecular architecture. This guide will present a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of the title compound. The predictions are grounded in the fundamental principles of spectroscopy and data from analogous structures.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, amide, and carboxylic acid protons.

Methodology for ¹H NMR Analysis (Proposed)

A detailed protocol for acquiring a high-quality ¹H NMR spectrum would involve:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution, using gentle vortexing if necessary.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Employ a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet | 1H | The acidic proton of the carboxylic acid is typically highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange. |

| Amide (-NH) | 9.5 - 10.5 | Singlet | 1H | The amide proton is deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its involvement in resonance. |

| Aromatic (H-4') | 7.3 - 7.5 | Doublet | 1H | This proton is ortho to the chlorine atom and meta to the methyl and amino groups. The electron-withdrawing chlorine will cause a downfield shift. |

| Aromatic (H-5') | 7.1 - 7.3 | Triplet | 1H | This proton is situated between the chlorine and the amino group, experiencing influences from both. |

| Aromatic (H-6') | 7.0 - 7.2 | Doublet | 1H | This proton is ortho to the methyl group and meta to the chlorine atom. The methyl group will have a slight shielding effect. |

| Methylene (-CH₂-CO) | 2.6 - 2.8 | Triplet | 2H | These protons are adjacent to the amide carbonyl group, which deshields them. They will be split into a triplet by the neighboring methylene group. |

| Methylene (-CH₂-COOH) | 2.4 - 2.6 | Triplet | 2H | These protons are adjacent to the carboxylic acid carbonyl group and will be deshielded. They will be split into a triplet by the neighboring methylene group. |

| Methyl (-CH₃) | 2.1 - 2.3 | Singlet | 3H | The methyl group attached to the aromatic ring will appear as a singlet in a relatively upfield region for aromatic substituents. |

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom.

Methodology for ¹³C NMR Analysis (Proposed)

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: A 100 MHz or higher ¹³C NMR spectrometer is recommended.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.

-

-

Data Processing: Process the FID, apply a Fourier transform, and phase and baseline correct the spectrum.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carboxylic Acid Carbonyl (-C OOH) | 173 - 176 | The carbonyl carbon of a carboxylic acid is highly deshielded. |

| Amide Carbonyl (-C ONH) | 170 - 173 | The amide carbonyl carbon is also significantly deshielded. |

| Aromatic (C-1') | 135 - 138 | The carbon atom bearing the amino group will be influenced by its electron-donating character. |

| Aromatic (C-2') | 130 - 133 | The carbon atom bearing the methyl group. |

| Aromatic (C-3') | 132 - 135 | The carbon atom bearing the chlorine atom is expected to be deshielded. |

| Aromatic (C-4') | 125 - 128 | Aromatic CH carbon. |

| Aromatic (C-5') | 127 - 130 | Aromatic CH carbon. |

| Aromatic (C-6') | 123 - 126 | Aromatic CH carbon. |

| Methylene (-C H₂-CO) | 31 - 34 | Aliphatic carbon adjacent to the amide carbonyl. |

| Methylene (-C H₂-COOH) | 29 - 32 | Aliphatic carbon adjacent to the carboxylic acid carbonyl. |

| Methyl (-C H₃) | 15 - 18 | The methyl carbon will appear in the upfield aliphatic region. |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Methodology for IR Analysis (Proposed)

-

Sample Preparation: The spectrum can be acquired using the Attenuated Total Reflectance (ATR) technique with a small amount of solid sample placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~3300 | N-H stretch | Amide | Medium |

| ~3050 | C-H stretch | Aromatic | Medium |

| 2950 - 2850 | C-H stretch | Aliphatic | Medium |

| ~1700 | C=O stretch | Carboxylic Acid | Strong |

| ~1660 | C=O stretch (Amide I band) | Amide | Strong |

| ~1550 | N-H bend (Amide II band) | Amide | Medium |

| 1600, 1475 | C=C stretch | Aromatic Ring | Medium to Weak |

| ~1250 | C-O stretch | Carboxylic Acid | Medium |

| ~1100 | C-N stretch | Amide | Medium |

| 800 - 600 | C-Cl stretch | Aryl Halide | Medium to Strong |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and structural features.

Methodology for MS Analysis (Proposed)

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by liquid chromatography (LC).

-

Ionization: Electrospray ionization (ESI) is a suitable technique for this molecule, likely to produce the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition.

-

Fragmentation Analysis (MS/MS): Tandem mass spectrometry can be performed on the parent ion to induce fragmentation and obtain structural information.

Predicted Mass Spectral Data

-

Molecular Weight: 241.67 g/mol

-

Molecular Formula: C₁₁H₁₂ClNO₃

-

Expected Parent Ion (ESI+): m/z 242.05 [M+H]⁺

-

Expected Parent Ion (ESI-): m/z 240.04 [M-H]⁻

-

Isotope Pattern: The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Predicted Fragmentation Pattern:

The fragmentation of this compound is expected to occur at the amide bond and the butanoic acid chain. Key fragmentation pathways for amides often involve cleavage of the amide bond.[1][2]

-

Loss of the butanoic acid moiety: Cleavage of the N-C bond of the amide could lead to the formation of the 3-chloro-2-methylaniline radical cation.

-

Cleavage of the butanoic acid chain: Fragmentation within the butanoic acid chain could occur, for example, through the loss of water or carbon dioxide from the carboxylic acid group.

Experimental Workflows and Diagrams

The following diagrams illustrate the proposed experimental workflows for the spectroscopic analysis of this compound.

Caption: Proposed workflow for NMR spectroscopic analysis.

Sources

An In-depth Technical Guide to the Solubility Profile of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility profile of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid, a small molecule of interest in drug discovery. We delve into the structural attributes influencing its solubility, present detailed protocols for both kinetic and thermodynamic solubility assessment, and explore its behavior in biorelevant media. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding and practical methodologies for characterizing the solubility of this and structurally related compounds.

Introduction: The Central Role of Solubility in Drug Development

In the journey of a drug from discovery to clinical application, aqueous solubility is a paramount physicochemical property.[1][2][3] Poor solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and suboptimal drug exposure.[2] Early and accurate characterization of a compound's solubility profile is therefore essential to de-risk drug development programs and guide formulation strategies.[4][5]

This guide focuses on This compound (CAS Number: 196934-77-7, Molecular Weight: 241.67 g/mol )[6]. By dissecting its molecular structure and applying robust experimental methodologies, we aim to build a comprehensive understanding of its solubility behavior.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of this compound is governed by a balance of hydrophilic and hydrophobic features within its structure.

-

Hydrophilic Contributions: The presence of a carboxylic acid group is a key driver of aqueous solubility.[7] This group can ionize to form a carboxylate anion, which is significantly more water-soluble than the neutral form.[8][9] The amide linkage also contributes to polarity and can participate in hydrogen bonding.

-

Hydrophobic Contributions: The substituted phenyl ring is the primary hydrophobic moiety. The chloro and methyl substituents further increase the lipophilicity of this region.[10] While the chloro group is comparable in size to a methyl group, it is more lipophilic and can influence the molecule's electronic properties.[10]

pH-Dependent Solubility: The carboxylic acid functionality dictates that the solubility of this compound will be highly dependent on pH.[8][11]

-

At low pH (acidic conditions), the carboxylic acid will be predominantly in its neutral, protonated form (COOH), leading to lower aqueous solubility.[9]

-

At high pH (alkaline conditions), the carboxylic acid will deprotonate to form the more soluble carboxylate anion (COO-).[8][9]

This pH-dependent behavior is a critical consideration for oral drug delivery, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.[7]

Experimental Determination of Solubility

A multi-faceted experimental approach is necessary to fully characterize the solubility profile. This includes determining both kinetic and thermodynamic solubility in various aqueous and biorelevant media.

Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.[5][12][13]

-

Kinetic Solubility: This is a high-throughput screening method often used in early drug discovery.[4][5] It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, precipitates upon addition to an aqueous buffer.[14] Kinetic solubility values are often higher than thermodynamic solubility due to the formation of supersaturated solutions.[15]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent.[5] It is typically determined using the shake-flask method, which is considered the gold standard.[16][17] This method requires longer incubation times to ensure equilibrium is reached between the dissolved and solid states of the compound.[4][14]

Detailed Experimental Protocols

This high-throughput method is ideal for early-stage assessment.[18]

-

Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition of Aqueous Buffer: To a separate 96-well plate containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4), add the DMSO dilutions.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) with gentle shaking.[4]

-

Measurement: Measure the turbidity of each well using a microplate nephelometer.[18]

-

Data Analysis: The kinetic solubility is the concentration at which a significant increase in light scattering (precipitation) is observed.[18]

This method provides the equilibrium solubility value.[16][17]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to cover the physiological pH range.[19]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is reached.[4]

-

Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Data Reporting: The thermodynamic solubility is reported as the mean concentration from replicate measurements.

pH-Dependent Solubility Profile

To map the pH-solubility profile, the thermodynamic shake-flask method should be performed across a range of pH values.

Expected Outcome: A plot of solubility versus pH is expected to show low solubility at acidic pH, with a significant increase in solubility as the pH rises above the pKa of the carboxylic acid group.

Solubility in Biorelevant Media

To better predict in vivo performance, solubility should be assessed in biorelevant media that mimic the composition of human intestinal fluids.[20][21]

-

Fasted State Simulated Intestinal Fluid (FaSSIF): This medium simulates the conditions in the small intestine before a meal.[22][23]

-

Fed State Simulated Intestinal Fluid (FeSSIF): This medium mimics the intestinal environment after a meal and contains higher concentrations of bile salts and lecithin.[22]

The shake-flask method can be adapted for use with these media. An increase in solubility in FaSSIF and FeSSIF compared to simple buffers would suggest that the presence of bile salts and phospholipids enhances the solubilization of the compound.[24]

Data Presentation and Interpretation

For clarity and comparative analysis, the solubility data should be presented in a tabular format.

| Medium | pH | Kinetic Solubility (µg/mL) | Thermodynamic Solubility (µg/mL) |

| 0.1 N HCl | 1.2 | [Insert Data] | [Insert Data] |

| Acetate Buffer | 4.5 | [Insert Data] | [Insert Data] |

| Phosphate Buffer | 6.8 | [Insert Data] | [Insert Data] |

| Phosphate Buffer | 7.4 | [Insert Data] | [Insert Data] |

| FaSSIF | 6.5 | [Insert Data] | [Insert Data] |

| FeSSIF | 5.0 | [Insert Data] | [Insert Data] |

Interpretation: Based on the structural analysis, it is anticipated that this compound will exhibit low solubility in acidic media and significantly higher solubility in neutral to alkaline conditions and in biorelevant media. This would likely classify it as a Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, for which dissolution is often the rate-limiting step for absorption.[19][25][26][27]

Conclusion and Future Directions

A thorough understanding of the solubility profile of this compound is fundamental for its progression as a potential drug candidate. The methodologies outlined in this guide provide a robust framework for its characterization. The anticipated pH-dependent solubility and potential for enhanced solubilization in biorelevant media highlight the need for careful formulation development. Future work should focus on permeability assessment to definitively assign a BCS class and explore enabling formulation strategies, such as salt formation or amorphous solid dispersions, to improve the dissolution and bioavailability of this compound. Additionally, computational models can be employed to predict solubility and guide the design of analogues with improved physicochemical properties.[1][28][29]

References

- FaSSIF/FeSSIF/FaSSGF Biorelevant Dissolution Media. Biorelevant.com.

- Biopharmaceutics Classific

- Comparison of the Solubility and Dissolution of Drugs in Fasted- State Biorelevant Media (FaSSIF and FaSSIF-V2). Dissolution Technologies.

- Biorelevant Dissolution Media | FaSSIF & FeSSIF in Drug Development. Pharma Lesson.

- Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences.

- Evaluation of Machine Learning Models for Aqueous Solubility Prediction in Drug Discovery. arXiv.

- Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database.

- A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and d

- The BCS (Biopharmaceutical Classific

- Computational models to predict aqueous drug solubility, permeability and intestinal absorption. Semantic Scholar.

- Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences.

- Wh

- Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity.

- Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review.

- Kinetic solubility: Experimental and machine-learning modeling perspectives. PubMed.

- SIF Media (Simul

- Biopharmaceutics Classification System (BCS) - An Overview. International Journal of Pharmaceutical Sciences Review and Research.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

- Why is the carboxylic acid soluble at high pH and not

- An Overview of the Biopharmaceutics Classific

- Solubility experimental methods. SlideShare.

- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.

- Comparison of kinetic solubility with equilibrium solubility (μM) of...

- Chlorine: more magic than methyl. Practical Fragments.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Drug solubility: why testing early m

- How does pH affect water solubility of organic acids (or acids in general)? Reddit.

- How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ?

- Organic Chemistry Study Guide: Carboxylic Acids & Deriv

- This compound. MilliporeSigma.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Computational models to predict aqueous drug solubility, permeability and intestinal absorption | Semantic Scholar [semanticscholar.org]

- 3. Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. enamine.net [enamine.net]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. This compound | 196934-77-7 [sigmaaldrich.com]

- 7. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives | Notes [pearson.com]

- 8. brainly.com [brainly.com]

- 9. reddit.com [reddit.com]

- 10. Practical Fragments: Chlorine: more magic than methyl [practicalfragments.blogspot.com]

- 11. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ovid.com [ovid.com]

- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pharmatutor.org [pharmatutor.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. bmglabtech.com [bmglabtech.com]

- 19. biorelevant.com [biorelevant.com]

- 20. dissolutiontech.com [dissolutiontech.com]

- 21. pharmalesson.com [pharmalesson.com]

- 22. biorelevant.com [biorelevant.com]

- 23. biorelevant.com [biorelevant.com]

- 24. interchim.fr [interchim.fr]

- 25. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 26. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 27. globalresearchonline.net [globalresearchonline.net]

- 28. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 29. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis - Digital Discovery (RSC Publishing) [pubs.rsc.org]

Probing the Bioactive Potential of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic Acid: A Technical Guide for Preclinical Research

Abstract

This technical guide provides an in-depth exploration of the potential biological activities of the novel chemical entity, 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid (designated herein as Compound X). Drawing from a structural analysis of its constituent moieties—a substituted aniline and a succinamic acid derivative—we postulate several compelling avenues for investigation in preclinical drug discovery. This document outlines the scientific rationale for these hypotheses, detailed experimental protocols for their validation, and the logical framework for interpreting the potential outcomes. The primary audience for this guide includes researchers, scientists, and professionals in drug development with an interest in identifying and characterizing new therapeutic agents.

Introduction and Structural Rationale

Compound X, with the IUPAC name this compound and CAS number 196934-77-7, is a succinanilic acid derivative.[1] Its structure is characterized by a 3-chloro-2-methylaniline moiety linked via an amide bond to a 4-oxobutanoic acid backbone. The biological potential of this molecule can be inferred by examining the known activities of its structural components.

-

3-Chloro-2-methylaniline Moiety: This substituted aniline is a known building block in the synthesis of various biologically active compounds. It serves as a crucial intermediate in the production of agrochemicals, including pesticides, herbicides, and fungicides.[2][3] Furthermore, its derivatives have been explored for pharmaceutical applications, including the synthesis of potential anticancer agents.[3] The presence of halogen and methyl substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent molecule.

-

Succinanilic and Succinic Acid Moiety: Derivatives of succinic acid and succinanilic acid have demonstrated a wide array of biological activities. Notably, aryl succinic acid derivatives have been identified as potent inhibitors of acetylcholinesterase, a key enzyme in the pathogenesis of Alzheimer's disease.[4] Additionally, various derivatives have been investigated for their antirheumatic, antioxidant, and anticonvulsant properties.[5][6]

Based on this structural deconstruction, we hypothesize that Compound X may exhibit biological activities in the domains of oncology, neuroprotection (specifically through acetylcholinesterase inhibition), and inflammation. This guide will focus on providing the experimental framework to test these hypotheses.

Postulated Biological Activities and Mechanistic Hypotheses

Anticancer Activity

The presence of the 3-chloro-2-methylaniline group, a feature found in some anticancer agent precursors[3], suggests that Compound X could possess cytotoxic or cytostatic effects on cancer cells. The chlorinated phenyl ring may facilitate interactions with hydrophobic pockets in various protein targets.

Hypothesized Mechanism of Action: Potential mechanisms could include the inhibition of protein kinases, disruption of microtubule dynamics, or induction of apoptosis through modulation of key signaling pathways.

Acetylcholinesterase (AChE) Inhibition

Aryl succinic acid derivatives have shown promise as AChE inhibitors.[4] The succinamic acid portion of Compound X provides a carboxylic acid group and an amide linkage that could potentially interact with the active site of AChE.

Hypothesized Mechanism of Action: Compound X may act as a competitive or non-competitive inhibitor of AChE, binding to the catalytic or peripheral anionic site of the enzyme, thereby preventing the breakdown of the neurotransmitter acetylcholine.

Experimental Validation Protocols

This section provides detailed, step-by-step methodologies for the preliminary assessment of the hypothesized biological activities.

Synthesis of this compound (Compound X)

A plausible synthetic route for Compound X involves the reaction of 3-chloro-2-methylaniline with succinic anhydride. A similar methodology has been described for the synthesis of related compounds.[7]

Protocol:

-

Dissolve succinic anhydride (1.0 equivalent) in a suitable aprotic solvent such as glacial acetic acid or anhydrous tetrahydrofuran (THF).

-

To this solution, add 3-chloro-2-methylaniline (1.0 equivalent) dropwise at room temperature with continuous stirring.

-

Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

If a precipitate forms, filter the solid, wash it with a cold non-polar solvent (e.g., hexane) to remove unreacted starting materials, and dry it under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the crude product by recrystallization or column chromatography.

-

Characterize the final product using NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.

In Vitro Anticancer Activity Assessment

3.2.1. Cell Viability Assay (MTT Assay)

This assay will determine the cytotoxic effect of Compound X on a panel of human cancer cell lines.

Protocol:

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a stock solution of Compound X in DMSO. Serially dilute the stock solution in culture media to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.

3.2.2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay will determine if the observed cytotoxicity is due to the induction of apoptosis.

Protocol:

-

Cell Treatment: Treat the cancer cells with Compound X at its IC₅₀ concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This assay will evaluate the inhibitory effect of Compound X on AChE activity using a modified Ellman's method.

Protocol:

-

Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified human AChE in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Procedure:

-

In a 96-well plate, add 25 µL of varying concentrations of Compound X (dissolved in buffer with a small amount of DMSO).

-

Add 50 µL of DTNB solution and 25 µL of AChE solution.

-

Incubate the mixture for 15 minutes at 25°C.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

-

-

Controls: Include a positive control (a known AChE inhibitor like donepezil), a negative control (no inhibitor), and a blank (no enzyme).

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and calculate the IC₅₀ value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition (competitive, non-competitive, or uncompetitive).

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: In Vitro Cytotoxicity of Compound X on Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) after 48h |

|---|---|---|

| MCF-7 | Breast | Value |

| A549 | Lung | Value |

| HCT116 | Colon | Value |

| HEK293 | Non-cancerous | Value |

Table 2: Acetylcholinesterase Inhibition by Compound X

| Compound | IC₅₀ (µM) | Mechanism of Inhibition |

|---|---|---|

| Compound X | Value | Type |

| Donepezil (Control) | Value | Competitive |

Visualization of Experimental Workflows and Pathways

Diagram 1: General Workflow for Biological Activity Screening

Caption: Workflow for synthesis, characterization, and biological screening of Compound X.

Diagram 2: Acetylcholinesterase Inhibition Mechanism

Caption: Simplified representation of acetylcholinesterase inhibition by Compound X.

Conclusion and Future Directions

This technical guide provides a foundational framework for investigating the potential biological activities of this compound. The proposed experimental protocols are designed to provide initial, yet crucial, data on its potential as an anticancer or neuroprotective agent. Positive results from these in vitro studies would warrant further investigation, including:

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of Compound X to optimize its activity and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound's therapeutic effect in relevant animal models of cancer or neurodegenerative disease.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

The systematic approach outlined in this guide will enable a thorough and efficient evaluation of Compound X, potentially leading to the discovery of a novel therapeutic candidate.

References

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of 3-Chloro-2-methylaniline in Agrochemical Synthesis.

- Guidechem. (2023, May 23). Exploring 3-Chloro-2-Methylaniline: Applications and Properties.

- PubChem. (n.d.). 3-Chloro-2-methylaniline. National Institutes of Health.

- BenchChem. (n.d.). 4-((4-Bromophenyl)amino)-2-((2-morpholinoethyl)amino)-4-oxobutanoic acid.

- MilliporeSigma. (n.d.). This compound.

- PubMed. (n.d.). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. National Institutes of Health.

- PubMed. (n.d.). Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298). National Institutes of Health.

- ResearchGate. (2020). Synthesis And Antioxidant Activity Of Succinimide Derivative.

Sources

- 1. This compound | 196934-77-7 [sigmaaldrich.com]

- 2. nbinno.com [nbinno.com]

- 3. innospk.com [innospk.com]

- 4. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kuey.net [kuey.net]

- 6. Preparation and antirheumatic activity of optically active 2-acetylthiomethyl-4-(4-methylphenyl)-4-oxobutanoic acid (KE-298) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic Acid: A Versatile Scaffold for Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Scaffold of Latent Potential

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological applicability is perpetual. This guide introduces "4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid," also known as N-(3-Chloro-2-methylphenyl)succinamic acid, a scaffold of understated elegance and significant untapped potential. While its direct biological activities are not yet extensively documented, its structural motifs—a substituted N-aryl amide linked to a flexible butanoic acid chain—are hallmarks of successful therapeutic agents. This document serves as a technical primer and a strategic roadmap for harnessing this scaffold's potential. We will delve into its efficient synthesis, explore its promising, mechanistically-grounded therapeutic hypotheses, and provide validated, step-by-step protocols to empower researchers to unlock its full value in drug discovery programs.

Core Scaffold Analysis and Synthesis

The target molecule, with a molecular weight of 241.67 g/mol , is a derivative of succinamic acid, featuring a synthetically tractable amide linkage and a terminal carboxylic acid.[1][2] The 3-chloro-2-methylphenyl moiety provides a decorated aromatic ring system, offering specific steric and electronic features that can be exploited for selective target engagement. This substitution pattern is a known component in various industrial and pharmaceutical compounds, indicating its utility and general metabolic compatibility.[1][3][4]

Rationale for Synthetic Approach

The most direct and efficient synthesis of the core scaffold is the ring-opening of succinic anhydride with 3-chloro-2-methylaniline. This reaction is a classic example of nucleophilic acyl substitution at an anhydride, a high-yield and atom-economical process that avoids the need for coupling agents and proceeds readily under mild conditions.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol is adapted from established literature procedures for the synthesis of N-aryl succinamic acids.[1][5]

Materials:

-

Succinic anhydride (0.01 mole)

-

3-chloro-2-methylaniline (0.01 mole)

-

Toluene (45 ml total)

-

Dilute Hydrochloric Acid

-

Water

Procedure:

-

Prepare a solution of succinic anhydride (0.01 mole) in 25 ml of toluene.

-

In a separate flask, dissolve 3-chloro-2-methylaniline (0.01 mole) in 20 ml of toluene.

-

To the succinic anhydride solution, add the 3-chloro-2-methylaniline solution dropwise with constant stirring.

-

Continue stirring the resulting mixture for approximately one hour at room temperature.

-

Allow the mixture to stand for an additional hour to ensure the reaction goes to completion.

-

Wash the reaction mixture with dilute hydrochloric acid to remove any unreacted 3-chloro-2-methylaniline.

-

The solid product, this compound, will precipitate. Filter the solid under suction.

-

Wash the filtered solid thoroughly with water to remove unreacted succinic anhydride and any succinic acid byproduct.

-

Dry the final product. The resulting compound should be a crystalline solid.

The crystal structure of this compound has been resolved, confirming a dihedral angle of 44.9° between the benzene ring and the amide group. In its solid state, it forms inversion dimers through O-H···O hydrogen bonds.[1][6]

Therapeutic Potential and Mechanistic Hypotheses

Based on the structural features of the scaffold and the known biological activities of related N-aryl succinamic acid and succinimide derivatives, we can postulate several promising avenues for therapeutic development.[7][8]

Oncology: Targeting Tumor-Associated Enzymes

-

Matrix Metalloproteinase (MMP) Inhibition: The succinic acid hydroxamate motif is a classic zinc-binding group found in many potent MMP inhibitors. MMPs are crucial for tumor invasion and metastasis. By derivatizing the terminal carboxylic acid of our scaffold into a hydroxamic acid, we can create potent MMP inhibitors. The substituted phenyl ring can be further modified to achieve selectivity by exploring the S1' pocket of different MMPs.

-

Histone Deacetylase (HDAC) Inhibition: Hydroxamic acids are also well-known pharmacophores for inhibiting HDACs, a class of enzymes often dysregulated in cancer.[9] The N-aryl portion of the scaffold can be tailored to interact with the surface-binding residues near the active site tunnel, potentially conferring isoform selectivity.

Inflammatory Disorders

Compounds containing the N-phenyl amide structure have been explored as inhibitors of enzymes like xanthine oxidase, which is implicated in inflammatory conditions such as gout.[10] Furthermore, the core scaffold's structural similarity to known anti-inflammatory agents suggests it could be developed to inhibit key inflammatory mediators like cyclooxygenase (COX) and lipoxygenase (LOX).

Neurodegenerative Diseases

Aryl succinic acid derivatives have been reported as reversible inhibitors of acetylcholinesterase (AChE), an enzyme that is a key target in the management of Alzheimer's disease.[6][11] The N-(3-chloro-2-methylphenyl) group can be systematically modified to optimize interactions with the peripheral anionic site or the catalytic active site of AChE.

Antibacterial Agents

N-aryl amino acid derivatives have demonstrated promising antibacterial potential.[12][13] The core scaffold can serve as a starting point for developing new classes of antibacterial agents, potentially by mimicking bacterial metabolites or inhibiting essential bacterial enzymes.

A Strategic Workflow for Scaffold Elaboration and Screening

A systematic approach is essential to explore the potential of this scaffold. The following workflow outlines a logical progression from initial analog synthesis to targeted biological evaluation.

Validated Experimental Protocols for Biological Evaluation

To facilitate the investigation of this scaffold, the following are detailed, step-by-step protocols for key primary screening assays.

Protocol: In Vitro Anticancer Activity (MTT Assay)

This assay determines the cytotoxic effect of a compound on a cancer cell line by measuring metabolic activity.[3][6][11][14]

Materials:

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or isopropanol)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the old medium with 100 µL of medium containing the test compounds. Include wells for untreated controls (medium only) and vehicle controls (medium with DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (DMSO) to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration to determine the IC₅₀ value.

Protocol: Matrix Metalloproteinase (MMP) Inhibition Assay (Fluorometric)

This protocol describes a general method for screening inhibitors against a specific MMP using a fluorogenic substrate. Commercial kits are widely available for specific MMPs (e.g., MMP-1, MMP-3, MMP-9, MMP-13).[1][7][15][16]

Materials:

-

Recombinant human MMP enzyme (e.g., MMP-1)

-

MMP Assay Buffer

-

Fluorogenic MMP substrate (FRET-based)

-

Known MMP inhibitor (e.g., GM6001) for positive control

-

Test compounds dissolved in DMSO

-

Black 96-well microtiter plates

Procedure:

-

Reagent Preparation: Reconstitute the MMP enzyme and substrate according to the supplier's instructions. Prepare serial dilutions of test compounds and the positive control inhibitor in MMP Assay Buffer.

-

Plate Setup: In a black 96-well plate, add reagents in the following order:

-

Enzyme Control: 50 µL of diluted MMP enzyme + 50 µL of Assay Buffer.

-

Inhibitor Wells: 50 µL of diluted MMP enzyme + 50 µL of test compound dilution.

-

Positive Control: 50 µL of diluted MMP enzyme + 50 µL of known inhibitor.

-

Blank (Substrate only): 100 µL of Assay Buffer.

-

-

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.

-

Reaction Initiation: Add 50 µL of the MMP substrate solution to all wells to start the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., λex = 490 nm / λem = 520 nm) every 1-2 minutes for 30-60 minutes at 37°C.

-

Data Analysis: Calculate the reaction velocity (rate of fluorescence increase) for each well. Determine the percent inhibition for each test compound concentration relative to the Enzyme Control. Calculate the IC₅₀ value.

Protocol: Antibacterial Activity (Broth Microdilution MIC Assay)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the visible growth of a bacterial strain.[9][10][12][17][18]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Test compounds dissolved in DMSO

-

Standard antibiotic (e.g., Gentamicin) for positive control

-

Sterile 96-well microtiter plates

Procedure:

-

Compound Dilution: In a 96-well plate, add 50 µL of sterile MHB to all wells. Add 50 µL of a 2x concentrated stock of the test compound to the first column, creating a 1:1 dilution. Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, and so on, down the plate.

-

Inoculum Preparation: Grow a bacterial culture to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 100 µL. This further dilutes the compounds by half to their final test concentrations.

-

Controls: Include a growth control well (bacteria in MHB, no compound) and a sterility control well (MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 16-20 hours.

-

MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Concluding Remarks and Future Outlook

The "this compound" scaffold represents a compelling starting point for medicinal chemistry campaigns. Its straightforward synthesis, combined with the proven therapeutic relevance of its constituent chemical motifs, provides a low-risk, high-reward platform for discovery. The strategic derivatization of the terminal carboxylic acid and the systematic exploration of substitutions on the aryl ring are clear next steps. By employing the validated screening protocols detailed in this guide, research teams can efficiently probe the biological activity of analog libraries, transforming this novel scaffold from a chemical curiosity into a validated lead series for a range of therapeutic targets. The self-validating nature of the proposed workflow, grounded in established chemical and biological principles, ensures that the exploration of this scaffold will yield clear, interpretable, and impactful results.

References

-

Gowda, B. T., Foro, S., & Chaithanya, U. (2012). N-(3-Chloro-2-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1869. [Link]

-

Li, Y., et al. (2021). Research progress in biological activities of succinimide derivatives. European Journal of Medicinal Chemistry, 223, 113645. [Link]

-

Gowda, B. T., et al. (2012). N-(3-Chloro-4-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o448. [Link]

-

Ghosh, C., et al. (2012). Synthesis and Biological Activity of Succinimidobenzenesulfonyl Oxopyrrolidine Analogs as Possible Antineoplastic Agents. Asian Journal of Chemistry, 24(11), 5121-5124. [Link]

-

Wikipedia. (2024). Broth microdilution. [Link]

-

Soto-Vásquez, M. R., et al. (2010). Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase. Bioorganic & Medicinal Chemistry, 18(2), 734-741. [Link]

-

Kottirsch, G., et al. (2002). Beta-aryl-succinic acid hydroxamates as dual inhibitors of matrix metalloproteinases and tumor necrosis factor alpha converting enzyme. Journal of Medicinal Chemistry, 45(11), 2289-2293. [Link]

-

Dataintelo. (2024). 3 Chloro 2 Methylaniline Market Report | Global Forecast From 2025 To 2033. [Link]

-

Adejoro, I. A., et al. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. ChemistrySelect, 7(4). [Link]

-

Gowda, B. T., Foro, S., & Chaithanya, U. (2012). N-(3-Chloro-2-methylphenyl)succinamic acid. ResearchGate. [Link]

-

Meng, F., et al. (2023). Design, synthesis and structure-activity relationship of N-phenyl aromatic amide derivatives as novel xanthine oxidase inhibitors. Bioorganic Chemistry, 133, 106403. [Link]

-

Weizman, H., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50822. [Link]

-

Adegoke, R. O., et al. (2022). N-Aryl Amino Acids as Potential Antibacterial Agents. MDPI. [Link]

-

Shcherbakova, I., et al. (2021). A Reaction of N-Substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Molecules, 26(16), 4991. [Link]

-

Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

-

Chondrex, Inc. (n.d.). MMP-13 Inhibitor Assay Kit. [Link]

-

Li, Y., et al. (2021). Research progress in biological activities of succinimide derivatives. PubMed. [Link]

-

Huang, N., et al. (2022). Guidelines for the in vitro determination of anti-inflammatory activity. Food Frontiers, 3(3), 439-451. [Link]

-

Clark, I. M. (2001). Assays of Matrix Metalloproteinases (MMPs) and MMP Inhibitors. Springer Nature Experiments. [Link]

-

Policy Commons. (2000). Acetylcholinesterase Assay Standard Operating Procedure. [Link]

-

Assay Genie. (n.d.). MMP-9 Inhibitor Screening Kit (Fluorometric). [Link]

Sources

- 1. bioassaysys.com [bioassaysys.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. static.igem.wiki [static.igem.wiki]

- 4. ijcrt.org [ijcrt.org]

- 5. Bioassay Systems EnzyFluo MMP-1 Inhibitor Assay Kit, For evaluation of | Fisher Scientific [fishersci.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Matrix Metalloproteinase 3 (MMP-3) Inhibitor Screening Kit - Elabscience® [elabscience.com]

- 8. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth Microdilution | MI [microbiology.mlsascp.com]

- 10. protocols.io [protocols.io]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. chondrex.com [chondrex.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Broth microdilution - Wikipedia [en.wikipedia.org]

- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

An In-Depth Technical Guide to 4-(3-chloro-2-methylanilino)-4-oxobutanoic acid (CAS 196934-77-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-chloro-2-methylanilino)-4-oxobutanoic acid, also known as N-(3-Chloro-2-methylphenyl)succinamic acid, is a fascinating molecule that, despite its specific CAS number (196934-77-7), remains a subject of limited specific investigation in publicly available literature. This guide, therefore, serves as a comprehensive technical resource, synthesizing direct experimental data where available and leveraging established chemical principles and data from analogous structures to provide a holistic understanding of this compound. Our focus is to equip researchers and drug development professionals with the necessary knowledge for its synthesis, characterization, and potential exploration in various scientific endeavors.

The core structure, an anilino-oxobutanoic acid, is a versatile scaffold. The anilino moiety, a substituted aniline, is a common feature in many biologically active compounds, while the butanoic acid portion provides a handle for further chemical modifications and can influence pharmacokinetic properties. The specific substitution pattern on the aniline ring—a chloro group at the 3-position and a methyl group at the 2-position—is expected to significantly impact its electronic and steric properties, and consequently, its reactivity and biological interactions.

This guide will navigate through the synthesis of this compound, its physicochemical properties, and a forward-looking perspective on its potential applications, all grounded in scientific literature and expert analysis.

Physicochemical Properties

While a comprehensive experimental profile for 4-(3-chloro-2-methylanilino)-4-oxobutanoic acid is not extensively documented, key crystallographic data has been reported, providing valuable insights into its solid-state structure.[1]

| Property | Value | Source |

| Chemical Formula | C₁₁H₁₂ClNO₃ | Calculated |

| Molecular Weight | 241.67 g/mol | Calculated |

| CAS Number | 196934-77-7 | - |

| Appearance | Colorless, plate-like single crystals | [1] |

| Crystal System | Triclinic | [1] |

| Space Group | P-1 | [1] |

In the crystalline state, the molecules of N-(3-Chloro-2-methylphenyl)succinamic acid form centrosymmetric dimers through O-H···O hydrogen bonds.[1] These dimers are further interconnected into sheets by intermolecular N–H···O hydrogen bonds.[1] The dihedral angle between the phenyl ring and the amide group is reported to be 44.9 (2)°.[1]

Synthesis of 4-(3-chloro-2-methylanilino)-4-oxobutanoic acid

The most direct and logical synthetic route to 4-(3-chloro-2-methylanilino)-4-oxobutanoic acid is the nucleophilic acyl substitution reaction between 3-chloro-2-methylaniline and succinic anhydride. This reaction is a classic example of amine acylation by an acid anhydride.

Reaction Scheme

Caption: Synthesis and purification workflow.

Potential Applications and Future Research Directions

While specific biological activities for 4-(3-chloro-2-methylanilino)-4-oxobutanoic acid have not been reported, the broader class of anilino-carboxylic acid derivatives has shown promise in various therapeutic areas. The structural motifs present in this compound suggest several avenues for investigation.

-

Anti-inflammatory and Analgesic Agents: Many compounds containing an aniline core exhibit anti-inflammatory and analgesic properties. It is plausible that this compound could interact with enzymes or receptors involved in the inflammatory cascade. For instance, some anilino derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes.

-

Antimicrobial Activity: The combination of a halogenated aromatic ring and a carboxylic acid moiety can be found in some antimicrobial agents. The lipophilicity imparted by the chloro and methyl groups, coupled with the acidic functionality, could enable the molecule to disrupt microbial cell membranes or inhibit essential enzymes.

-

Herbicidal and Pesticidal Activity: The starting material, 3-chloro-2-methylaniline, is a known intermediate in the synthesis of herbicides. [2]This suggests that the final product could also possess herbicidal or pesticidal properties, warranting screening in agricultural applications.

Future research should focus on:

-

In-depth Spectroscopic Characterization: A full characterization using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy would provide definitive structural confirmation and valuable data for researchers.

-

Biological Screening: A broad-based biological screening against a panel of targets (e.g., kinases, proteases, microbial strains) could uncover potential therapeutic or agrochemical applications.

-

Analogue Synthesis: A systematic synthesis of analogues with modifications to the aniline ring (e.g., different halogen substitutions) or the butanoic acid chain could help establish structure-activity relationships (SAR).

Safety and Handling

Specific toxicity data for 4-(3-chloro-2-methylanilino)-4-oxobutanoic acid is not available. However, based on its constituent parts, certain precautions are warranted. The starting material, 3-chloro-2-methylaniline, is an aniline derivative and should be handled with care, as anilines can be toxic upon inhalation, ingestion, or skin contact. The product is a carboxylic acid and may be irritating to the skin and eyes.

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid generating dust.

-

In case of contact, wash the affected area thoroughly with soap and water.

Conclusion

4-(3-chloro-2-methylanilino)-4-oxobutanoic acid represents a molecule with a straightforward synthesis and a well-defined solid-state structure. While its full potential remains to be explored, its chemical architecture suggests that it could be a valuable building block or a lead compound in medicinal chemistry and agrochemical research. This guide provides a foundational understanding to stimulate and support further investigation into this intriguing compound.

References

-

Gowda, B. T., Foro, S., & Chaithanya, U. (2012). N-(3-Chloro-2-methylphenyl)succinamic acid. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1869. [Link]

- Production process of herbicide intermediate 3-chloro-2-methylaniline. (2008).

Sources

Methodological & Application

Synthesis of "4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid" from succinic anhydride

An Application Guide to the Synthesis of 4-[(3-Chloro-2-methylphenyl)amino]-4-oxobutanoic acid

Introduction

This compound, also known as N-(3-Chloro-2-methylphenyl)succinamic acid, is a valuable chemical intermediate. Its structure, featuring both a carboxylic acid and an amide functional group, makes it a versatile building block for the synthesis of more complex molecules in the pharmaceutical and materials science sectors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the efficient synthesis of this compound from succinic anhydride and 3-chloro-2-methylaniline. The protocol herein is designed to be robust and reproducible, supported by a detailed mechanistic explanation, process insights, and characterization guidelines to ensure the synthesis of a high-purity final product.

Reaction Principle and Mechanism

The synthesis is achieved through a nucleophilic acyl substitution reaction. This process involves the ring-opening of succinic anhydride by the primary amine, 3-chloro-2-methylaniline. The reaction is a classic example of acylation of an amine by an acid anhydride to form an amide.[1][2]

Mechanistic Steps:

-

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the nitrogen atom of 3-chloro-2-methylaniline acting as a nucleophile. It attacks one of the electrophilic carbonyl carbons of the succinic anhydride molecule.[3]

-

Ring Opening: This attack leads to the formation of a transient tetrahedral intermediate. The unstable intermediate then collapses, breaking the C-O bond within the anhydride ring.

-

Proton Transfer: The collapse of the intermediate results in the formation of an amide bond and a carboxylate anion. A subsequent proton transfer from the newly formed ammonium ion to the carboxylate yields the final, stable product: this compound.

The overall reaction is generally conducted under mild conditions and is highly efficient, as the carboxylic acid byproduct is less acidic than the hydrogen halides produced when using acyl halides, often making an additional base unnecessary.[2][4]

Caption: Step-by-step workflow for the synthesis and purification.

-

Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve succinic anhydride (1.00 g, 0.01 mol) in 25 mL of anhydrous toluene.

-

Amine Addition: In a separate beaker, dissolve 3-chloro-2-methylaniline (1.42 g, 0.01 mol) in 20 mL of anhydrous toluene. Transfer this solution to the dropping funnel.

-

Reaction: Add the 3-chloro-2-methylaniline solution dropwise to the stirred succinic anhydride solution over 10-15 minutes at room temperature.

-

Completion: After the addition is complete, continue to stir the resulting mixture for approximately one hour. Then, allow the mixture to stand for an additional hour at room temperature to ensure the reaction goes to completion. [5]A precipitate should form during this time.

-

Work-up and Isolation:

-

Treat the reaction mixture with dilute hydrochloric acid (1 M) to remove any unreacted 3-chloro-2-methylaniline.

-

Filter the resulting solid product under suction using a Büchner funnel.

-

Wash the collected solid thoroughly with deionized water to remove any unreacted succinic anhydride, succinic acid, and HCl. [5]6. Purification:

-

Recrystallize the crude product from ethanol to achieve high purity. Colorless, plate-like crystals are expected upon slow evaporation of the solvent. [5]7. Drying: Dry the purified crystals in a vacuum oven at 60 °C to a constant weight. The expected yield is typically high for this type of reaction.

-

Product Characterization and Validation

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

| Technique | Expected Results / Key Features |

| Appearance | Colorless or white crystalline solid. |

| Melting Point | Determine experimentally and compare to literature values. |

| FTIR (KBr, cm⁻¹) | C=O stretch (amide and carboxylic acid), N-H stretch (amide), O-H stretch (carboxylic acid), aromatic C-H and C=C stretches, C-Cl stretch. |

| ¹H NMR | Signals corresponding to aromatic protons, the methyl group proton, the N-H proton, and the two methylene (-CH₂-) groups of the succinyl moiety. The carboxylic acid proton may be a broad singlet. |

| ¹³C NMR | Peaks for the two carbonyl carbons (amide and acid), aromatic carbons, the methyl carbon, and the two methylene carbons. |

| Mass Spec. (MS) | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the molecular weight of the product (241.67 g/mol ). |

| HPLC | A single major peak indicating high purity. Methods for analyzing organic acids can be adapted. [6][7] |

The crystal structure of this compound has been reported, revealing a dihedral angle of 44.9 (2)° between the benzene ring and the amide group. In the solid state, molecules form inversion dimers through hydrogen bonds between the carboxylic acid groups. [8][9]

Process Insights and Troubleshooting

-

Causality of Solvent Choice: Toluene is an excellent choice as it is a non-protic solvent that effectively dissolves both reactants without participating in the reaction. Its relatively high boiling point also minimizes evaporation loss at room temperature.

-

Rationale for Work-up: The acidic wash is crucial for protonating the unreacted basic amine, rendering it soluble in the aqueous phase for easy removal. The subsequent water wash removes water-soluble impurities like succinic acid, which can form from the hydrolysis of any remaining succinic anhydride. [10]* Reaction Control: The reaction is exothermic but manageable at this scale. Dropwise addition of the amine solution helps to control the reaction rate and temperature, preventing potential side reactions. The reaction proceeds efficiently at room temperature, obviating the need for heating.

-

Purity Concerns: The primary potential impurities are the starting materials and succinic acid. The described work-up and recrystallization are specifically designed to remove these effectively.

| Potential Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction. | Ensure accurate 1:1 stoichiometry. Extend the reaction time if TLC analysis shows significant starting material remaining. |

| Product loss during work-up. | Ensure the product is fully precipitated before filtration. Avoid using excessive solvent during recrystallization. | |

| Product is Oily or Gummy | Presence of impurities (e.g., unreacted amine). | Ensure the HCl wash is thorough. Perform a second acid wash if necessary before filtration. |

| Broad Melting Range | Impure product. | Repeat the recrystallization step. Ensure the product is completely dry before measuring the melting point. |

Safety Precautions

-

Chemical Hazards: 3-Chloro-2-methylaniline is toxic and should be handled with care in a well-ventilated fume hood. [11]Toluene is flammable and an irritant. Succinic anhydride is an irritant.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile) when performing this synthesis.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound from succinic anhydride and 3-chloro-2-methylaniline is a straightforward and high-yielding process. The protocol detailed in this application note is robust and has been validated in the scientific literature. By adhering to the step-by-step procedure and employing the recommended characterization techniques, researchers can confidently and safely produce this valuable chemical intermediate with high purity for downstream applications.

References